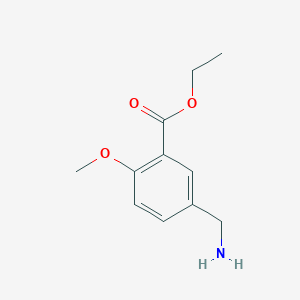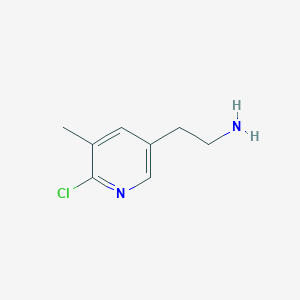
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the pharmaceutical and chemical industries .
Métodos De Preparación
The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves several steps. One common method includes the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by a reduction reaction . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridin-4-amine: This compound has a similar structure but differs in the position of the chlorine and amine groups.
2-Chloro-5-(trifluoromethyl)pyridin-3-amine: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
6-Amino-2-picoline: This compound has an amino group at the 6-position and a methyl group at the 2-position, making it structurally similar but with different functional groups.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
2-(6-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2-3,10H2,1H3 |
Clave InChI |
RYPKRUGXXAWTGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


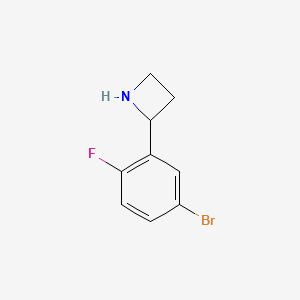
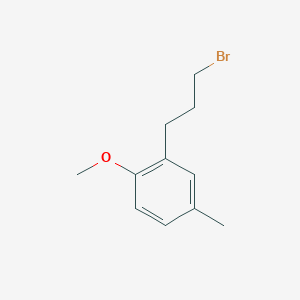
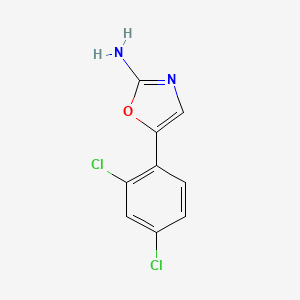
![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
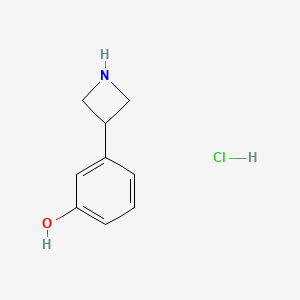
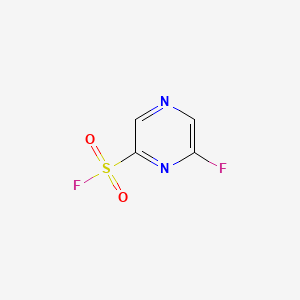

![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
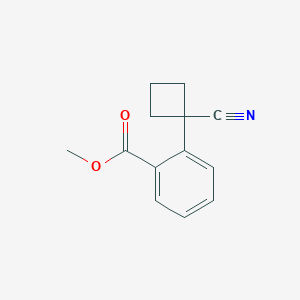

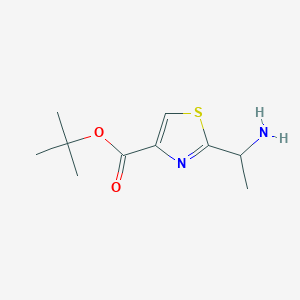
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
